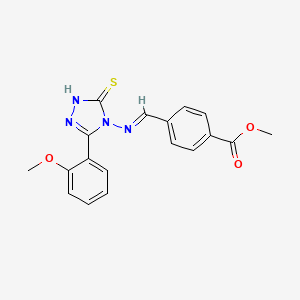

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Description

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 3, a thioxo (S=O) moiety at position 5, and an iminomethyl-benzoate group at position 2. The 2-methoxy group on the phenyl ring introduces steric and electronic effects distinct from other substituents (e.g., halogens, alkyl groups) seen in analogous compounds .

Properties

CAS No. |

478256-62-1 |

|---|---|

Molecular Formula |

C18H16N4O3S |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

methyl 4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |

InChI |

InChI=1S/C18H16N4O3S/c1-24-15-6-4-3-5-14(15)16-20-21-18(26)22(16)19-11-12-7-9-13(10-8-12)17(23)25-2/h3-11H,1-2H3,(H,21,26)/b19-11+ |

InChI Key |

HYCQBIUSXFUIHB-YBFXNURJSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with molecular targets through various pathways. The triazole ring and methoxyphenyl group play a significant role in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the triazole and benzoate moieties. Key examples include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine in .

- Benzoate vs. Carboxylic Acid/Nitrile : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), affecting solubility and bioavailability. Nitrile substituents (e.g., ) enhance π-stacking in crystal structures.

Electronic and Crystallographic Properties

- Electronic Properties : The 2-methoxy group increases electron density on the triazole ring compared to fluorine or methyl groups. This was computationally validated in studies on triazol-5-one derivatives, where methoxy substituents lowered HOMO-LUMO gaps by 0.3–0.5 eV relative to halogenated analogs .

- Crystallography : The target compound’s imine linkage likely adopts an E-configuration, as seen in . π-π stacking distances between triazole and benzoate rings (~3.5–3.6 Å) are comparable to those in , but dihedral angles vary with substituent bulk (e.g., 57.47° in vs. 3.08° in planar nitrile derivatives ).

Biological Activity

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound has a unique structural arrangement characterized by:

- Triazole ring : Known for its diverse biological activities.

- Thioxo group : Contributes to the reactivity and potential pharmacological properties.

- Benzoate moiety : Enhances lipophilicity and may improve bioavailability.

The molecular formula is with a molecular weight of approximately 384.4 g/mol .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can modulate metabolic pathways associated with diseases such as cancer and inflammation.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting a potential for this compound in treating infections .

Anticancer Activity

Research indicates that compounds containing triazole and thioxo functionalities have significant anticancer properties. For instance:

- In vitro studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines, including colon cancer (HCT 116). One study reported an IC50 value of 4.363 μM for a related compound compared to doxorubicin .

Neuroprotective Effects

Some studies have suggested that triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could potentially lead to neuroprotective effects .

Antimicrobial Activity

The compound's structural features may contribute to its antimicrobial activity:

- Related compounds have been effective against various pathogens, indicating that this class of compounds could be developed into new antimicrobial agents.

Case Studies

A notable case study involved the synthesis and evaluation of triazole derivatives for their biological activities. The synthesized compounds were tested for their ability to inhibit the growth of Mycobacterium bovis BCG, with some showing promising results. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.